molecular formula C4H12N2O2 B14230666 [(2-Aminoethyl)azanediyl]dimethanol CAS No. 623173-08-0

[(2-Aminoethyl)azanediyl]dimethanol

Cat. No.: B14230666
CAS No.: 623173-08-0
M. Wt: 120.15 g/mol
InChI Key: OWRRVTILKGFXRZ-UHFFFAOYSA-N
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Description

[(2-Aminoethyl)azanediyl]dimethanol is a bifunctional compound characterized by an azanediyl (NH) group bridging a 2-aminoethyl moiety and two methanol groups. Its molecular structure enables versatile reactivity, including coordination chemistry, chelation, and participation in condensation reactions.

Properties

CAS No.

623173-08-0

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

[2-aminoethyl(hydroxymethyl)amino]methanol

InChI

InChI=1S/C4H12N2O2/c5-1-2-6(3-7)4-8/h7-8H,1-5H2

InChI Key

OWRRVTILKGFXRZ-UHFFFAOYSA-N

Canonical SMILES

C(CN(CO)CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Aminoethyl)azanediyl]dimethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . The general reaction is as follows:

Ethylenediamine+Ethylene oxideN,N-Bis(2-hydroxyethyl)ethylenediamine\text{Ethylenediamine} + \text{Ethylene oxide} \rightarrow \text{N,N-Bis(2-hydroxyethyl)ethylenediamine} Ethylenediamine+Ethylene oxide→N,N-Bis(2-hydroxyethyl)ethylenediamine

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminoethyl)azanediyl]dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

[(2-Aminoethyl)azanediyl]dimethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Aminoethyl)azanediyl]dimethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

(Ethylenedioxy)dimethanol (CAS 3586-55-8)

Structural Differences :

  • Contains an ethylenedioxy (O–CH₂–CH₂–O) bridge instead of an azanediyl group.
  • Functional groups: Two methanol groups linked via an ether oxygen.

Key Properties :

  • Hydrolyzes rapidly in aqueous solutions (half-life: 6 minutes at pH 7.0) to release formaldehyde .
  • Classified as a Category 4 carcinogen and Germ Cell Mutagenicity Category 5 due to formaldehyde release.
  • Occupational exposure limit (MAK value): 0.15 ml/m³ .

Diethylaminoethanol (2-Diethylaminoethyl Alcohol)

Structural Differences :

  • Features a tertiary amine (N,N-diethyl) linked to an ethanol group.
  • Functional groups: Ethanol and diethylamine.

Key Properties :

  • Physical state: Colorless liquid with weak ammonia odor.
  • Permissible Exposure Limit (PEL): Not explicitly stated, but occupational guidelines emphasize handling due to irritancy .

Ethylenediamine-Derived Adducts (e.g., Compounds 10–12 from )

Structural Differences :

  • Bis-adducts of ethylenediamine with imidazolium salts, featuring sulfonamide and methyl groups.
  • Functional groups: Sulfonamide, imidazolium, and ethylenediamine.

Key Properties :

  • Synthesized via nucleophilic addition under inert conditions.
  • Models tetrahydrofolate’s one-carbon transfer mechanism .

Amino Acetaldehyde Dimethyl Acetal (CAS 22483-09-6)

Structural Differences :

  • Acetal-protected aldehyde (CH₃O–CH₂–NH₂) vs. dimethanol groups.
  • Functional groups: Acetal and primary amine.

Key Properties :

  • Stable aldehyde precursor used in pharmaceutical synthesis.

2,2'-(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid) (CAS 70785-61-4)

Structural Differences :

  • Bis(azanediyl) core with hydroxyphenylacetic acid substituents.
  • Functional groups: Azanediyl, hydroxyphenyl, and carboxylic acid.

Key Properties :

  • High structural similarity (67%) to the target compound.
  • Potential applications in chelation and biosensing.

Comparison: The hydroxyphenyl groups enhance UV activity and metal-binding affinity, whereas the target compound’s methanol groups prioritize hydrophilicity and synthetic flexibility .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Functional Groups Key Reactivity
[(2-Aminoethyl)azanediyl]dimethanol Azanediyl + diol + amine –NH–, –CH₂OH, –NH₂ Chelation, condensation
(Ethylenedioxy)dimethanol Ethylenedioxy + diol –O–, –CH₂OH Hydrolysis (formaldehyde release)
Diethylaminoethanol Tertiary amine + alcohol –N(C₂H₅)₂, –CH₂CH₂OH Surfactant synthesis
Ethylenediamine adducts (10–12) Sulfonamide + imidazolium –SO₂N–, imidazolium One-carbon transfer

Table 2: Toxicity and Regulatory Profiles

Compound MAK/PEL Value Carcinogenicity Key Risks
This compound Not reported Not classified Likely low (no formaldehyde release)
(Ethylenedioxy)dimethanol 0.15 ml/m³ Category 4 Formaldehyde exposure
Diethylaminoethanol Not specified Not classified Irritant

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